Drug discovery: As seen with the development of SCH 351125, a CCR5 antagonist for HIV treatment [ [] ], the bipiperidine scaffold can be modified to target specific receptors. The presence of the trifluoromethylbenzyl group in 1'-[3-(Trifluoromethyl)benzyl]-1,4'-bipiperidine could enhance its binding affinity and selectivity towards certain targets, potentially leading to novel therapeutics.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2